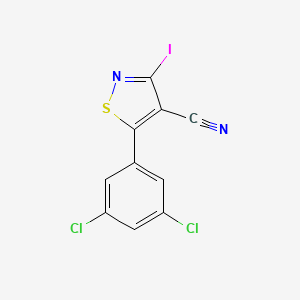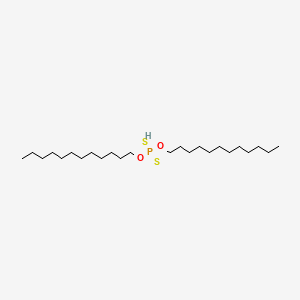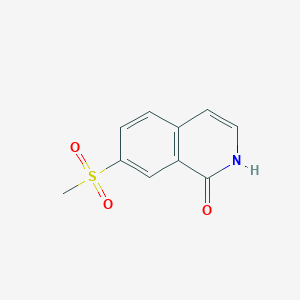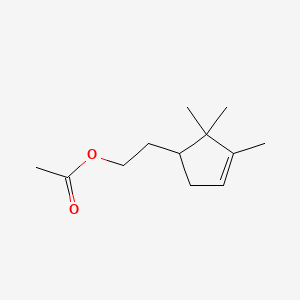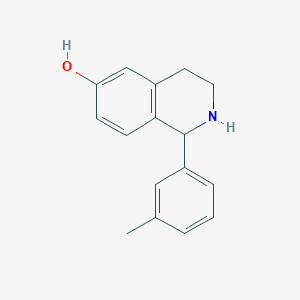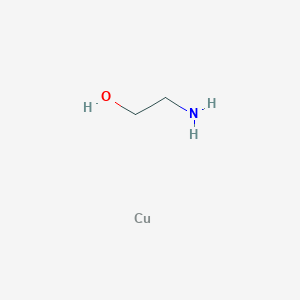
Copper ethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper ethanolamine is a coordination compound formed by the interaction of copper ions with ethanolamine. Ethanolamine, also known as 2-aminoethanol, is a bifunctional molecule containing both a primary amine and a primary alcohol group. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper ethanolamine can be synthesized by reacting copper salts, such as copper sulfate or copper chloride, with ethanolamine in an aqueous solution. The reaction typically occurs at room temperature and involves the formation of a complex between the copper ions and the ethanolamine molecules.
Industrial Production Methods: In industrial settings, this compound is produced by mixing copper salts with ethanolamine under controlled conditions to ensure the formation of a stable complex. The process may involve additional steps such as filtration and purification to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: Copper ethanolamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper oxide and other oxidation products.
Reduction: The compound can be reduced to form elemental copper and ethanolamine.
Substitution: this compound can participate in substitution reactions where the ethanolamine ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia or other amines can replace ethanolamine under appropriate conditions.
Major Products Formed:
Oxidation: Copper oxide and other copper-containing compounds.
Reduction: Elemental copper and free ethanolamine.
Substitution: New copper complexes with different ligands.
Aplicaciones Científicas De Investigación
Copper ethanolamine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization.
Biology: Employed in studies of copper metabolism and its role in biological systems.
Medicine: Investigated for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: Utilized as a wood preservative and in the formulation of algaecides and fungicides.
Mecanismo De Acción
The mechanism of action of copper ethanolamine involves the coordination of copper ions with ethanolamine, which stabilizes the copper in a specific oxidation state. This coordination complex can interact with various molecular targets, including enzymes and proteins, affecting their function and activity. The pathways involved may include redox reactions and ligand exchange processes.
Comparación Con Compuestos Similares
Copper monoethanolamine: Similar to copper ethanolamine but with a different ligand structure.
Copper diethanolamine: Contains two ethanolamine ligands instead of one.
Copper triethanolamine: Contains three ethanolamine ligands, forming a more complex structure.
Uniqueness: this compound is unique due to its specific coordination chemistry and the stability of the complex it forms. This stability makes it particularly useful in applications where controlled release of copper ions is desired, such as in wood preservation and algaecide formulations.
Propiedades
Fórmula molecular |
C2H7CuNO |
|---|---|
Peso molecular |
124.63 g/mol |
Nombre IUPAC |
2-aminoethanol;copper |
InChI |
InChI=1S/C2H7NO.Cu/c3-1-2-4;/h4H,1-3H2; |
Clave InChI |
PNWFFTWFSDDZTE-UHFFFAOYSA-N |
SMILES canónico |
C(CO)N.[Cu] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
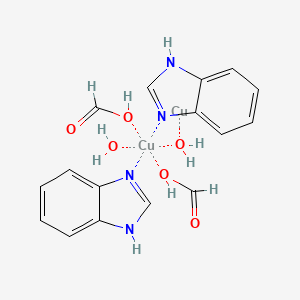
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)
![N-[3-(2-Hydroxy-2-phenylethyl)-2-thiazolidinylidene]acetamide](/img/structure/B13756488.png)

